Ethyl 2-cyano-4-phenylbutanoate
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Overview
Description
Ethyl 2-cyano-4-phenylbutanoate is an organic compound with the molecular formula C13H15NO2. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound is characterized by its cyano and phenyl functional groups, which contribute to its reactivity and utility in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, forming the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Ethyl 2-cyano-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs, particularly those targeting cardiovascular and neurological conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological activities and chemical reactivity, making the compound valuable in various applications .
Comparison with Similar Compounds
Ethyl 2-oxo-4-phenylbutanoate: This compound is structurally similar but lacks the cyano group, affecting its reactivity and applications.
Ethyl 2-hydroxy-4-phenylbutanoate: The presence of a hydroxyl group instead of a cyano group alters its chemical properties and uses.
Uniqueness: Ethyl 2-cyano-4-phenylbutanoate is unique due to its combination of cyano and ester functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-cyano-4-phenylbutanoate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12(10-14)9-8-11-6-4-3-5-7-11/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
CZZKRHOLRJNATP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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